molecular formula C21H20N6O2S B2488340 N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide CAS No. 932537-78-5

N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide

Cat. No.: B2488340
CAS No.: 932537-78-5
M. Wt: 420.49
InChI Key: JKCWXHLNVMPXSH-UHFFFAOYSA-N
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Description

"N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide" is a synthetic compound characterized by a complex structure featuring multiple rings and functional groups

Properties

IUPAC Name

N-[3-[1-(3-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-4-14-8-7-9-15(12-14)27-13(2)18(24-26-27)19-22-21(30-25-19)23-20(28)16-10-5-6-11-17(16)29-3/h5-12H,4H2,1-3H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCWXHLNVMPXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide" typically involves multi-step procedures:

  • Formation of the 1,2,3-triazole ring: : Using click chemistry to react an azide with an alkyne under copper-catalyzed conditions.

  • Thiadiazole ring formation: : Cyclization reactions involving thiosemicarbazide and carbon disulfide in basic media.

  • Coupling reactions: : To introduce the benzamide moiety, involving typical amide bond formation conditions such as using carbodiimide coupling agents.

Industrial Production Methods

In industrial settings, these reactions are optimized for yield and efficiency. High-pressure reactors and continuous flow systems might be used to scale up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of reactions, including:

  • Oxidation: : Can convert sulfide groups to sulfoxides or sulfones.

  • Reduction: : Reduction of the triazole or thiadiazole rings under hydrogenation conditions.

  • Substitution: : Electrophilic or nucleophilic substitutions at the aromatic rings.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Copper sulfate for click reactions, palladium on carbon for hydrogenation.

Major Products

Depending on the reaction, you can get:

  • Sulfoxides/sulfones: from oxidation.

  • Hydrogenated derivatives: from reduction.

  • Substituted aromatic compounds: from substitution reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds containing triazole and thiadiazole moieties. For instance, derivatives similar to N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Case Study:
A study synthesized several derivatives of thiadiazole and evaluated their cytotoxicity using the MTT assay against prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) cell lines. The results indicated that certain derivatives exhibited significant cytotoxic activity, suggesting that compounds with similar structures may also have potential as anticancer agents .

Antimicrobial Properties

Compounds featuring triazole rings are often explored for their antimicrobial properties. The structural characteristics of this compound may enhance its efficacy against bacterial and fungal pathogens.

Research Findings:
Studies have shown that triazole-containing compounds can exhibit antifungal and antibacterial activities. For example, derivatives similar to this compound have been reported to show effectiveness against various strains of bacteria and fungi .

In Vitro Studies

The biological activity of this compound is often assessed through in vitro assays such as:

  • MTT Assay: This method evaluates cell viability and proliferation in response to drug treatment.

Molecular Docking Studies

Molecular docking studies are employed to predict the binding affinity of this compound to various biological targets. These studies can provide insights into the mechanism of action and help optimize lead compounds for enhanced activity.

Mechanism of Action

The compound exerts its effects through:

  • Binding to specific enzymes or receptors: : Interfering with their normal function, which could inhibit or activate biological pathways.

  • Disrupting cellular processes: : By interacting with DNA or proteins, leading to changes in cell function.

Molecular Targets and Pathways

This can include:

  • Kinase enzymes: : Inhibiting signaling pathways.

  • DNA replication processes: : Preventing cell proliferation.

  • Reactive Oxygen Species (ROS) production: : Causing oxidative stress in cells.

Comparison with Similar Compounds

Compared to other compounds with 1,2,3-triazole or thiadiazole rings, "N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide" stands out due to its combination of these rings with the benzamide moiety, enhancing its chemical and biological activity.

List of Similar Compounds

  • 1,2,3-Triazole derivatives: : Known for their stability and biological activity.

  • Thiadiazole derivatives: : Often explored for medicinal chemistry applications.

  • Benzamide derivatives: : Common in pharmaceuticals for their bioavailability and efficacy.

Biological Activity

N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a compound that integrates various pharmacologically active moieties, including triazole and thiadiazole structures. These frameworks are known for their diverse biological activities, making this compound a potential candidate for drug development in various therapeutic areas.

Chemical Structure

The compound's structure can be described as follows:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Thiadiazole Ring : A heterocyclic compound that contributes to the biological activity.
  • Methoxybenzamide Group : Enhances the lipophilicity and potentially the bioavailability of the compound.

Anticancer Activity

Research indicates that compounds containing triazole and thiadiazole moieties exhibit significant anticancer properties. For instance, similar derivatives have shown moderate to high activity against various cancer cell lines. A study reported an IC50 value of approximately 92.4 µM for a related oxadiazole derivative against multiple cancer types including lung and colon cancers . This suggests that this compound may also possess promising anticancer activity.

Antimicrobial Activity

Thiadiazole derivatives are recognized for their antimicrobial effects. Studies have demonstrated that thiadiazoles can inhibit bacterial growth effectively, with some compounds showing superior activity compared to standard antibiotics . The structural features of this compound may enhance its ability to combat microbial infections.

Anti-inflammatory Properties

Compounds with triazole structures have been evaluated for their anti-inflammatory effects. In vitro studies have shown that these compounds can reduce inflammation markers in various cell lines . The presence of the methoxy group in this compound could further modulate its anti-inflammatory potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be explained through its structure:

Structural Feature Activity Comments
Triazole RingAnticancerEssential for cytotoxicity against cancer cell lines
Thiadiazole RingAntimicrobialContributes to broad-spectrum antimicrobial activity
Methoxy GroupLipophilicityEnhances absorption and bioavailability
Ethyl and Methyl SubstituentsIncreased potencyModulates electronic properties affecting biological activity

Case Studies

Several studies have explored the biological activities of triazole and thiadiazole derivatives:

  • Anticancer Study : A derivative featuring a similar thiadiazole structure was tested against a panel of cancer cell lines and exhibited significant cytotoxicity with an IC50 value of 92.4 µM .
  • Antimicrobial Evaluation : Compounds with thiadiazole cores were found to possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Research : Triazole-containing compounds demonstrated effective inhibition of pro-inflammatory cytokines in cell culture models .

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